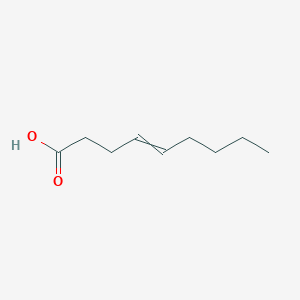![molecular formula C44H87N3O7S B1498701 (2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate CAS No. 92888-37-4](/img/structure/B1498701.png)
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate: is a complex organic compound known for its surfactant properties. It belongs to the class of cationic surfactants and is commonly used in various industrial applications due to its ability to reduce surface tension.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The key steps involve the reaction of 2-hydroxyethylamine with octadec-9-enoic acid to form an intermediate, which is then further reacted with methyl sulfate to produce the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large reactors under controlled conditions to ensure the purity and quality of the product. The process involves the use of catalysts and specific reaction conditions to optimize the yield and efficiency of the synthesis.
Analyse Chemischer Reaktionen
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different functional groups can be introduced into the compound.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Various alkyl halides, amines
Major Products Formed:
Oxidation products: Various carboxylic acids, aldehydes
Reduction products: Alcohols, amines
Substitution products: Alkylated derivatives, amine derivatives
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in organic synthesis and as a phase transfer catalyst.
Biology: Employed in cell culture studies and as a component in biological assays.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of personal care products, detergents, and cleaning agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties, which reduce surface tension and enhance the solubility of various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved penetration and efficacy of the compound in various applications.
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate: is unique due to its specific structure and properties. Similar compounds include:
Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant used in various applications.
Dioctyl sodium sulfosuccinate (DOSS): A nonionic surfactant with similar uses in detergents and personal care products.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory settings.
These compounds share some similarities in their surfactant properties but differ in their chemical structures and specific applications.
Eigenschaften
CAS-Nummer |
92888-37-4 |
|---|---|
Molekularformel |
C44H87N3O7S |
Molekulargewicht |
802.2 g/mol |
IUPAC-Name |
2-hydroxyethyl-methyl-bis[2-[[(Z)-octadec-9-enoyl]amino]ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C43H83N3O3.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(48)44-36-38-46(3,40-41-47)39-37-45-43(49)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21,47H,4-17,22-41H2,1-3H3,(H-,44,45,48,49);1H3,(H,2,3,4)/b20-18-,21-19-; |
InChI-Schlüssel |
CRNOHKQARKZYBD-YIQDKWKASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCNC(=O)CCCCCCCC=CCCCCCCCC)CCO.COS(=O)(=O)[O-] |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC[N+](CCO)(CCNC(=O)CCCCCCC/C=C\CCCCCCCC)C.COS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCNC(=O)CCCCCCCC=CCCCCCCCC)CCO.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;5-amino-4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1498619.png)
![3-[(E)-(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxy-2,4-dimethylbenzoic acid](/img/structure/B1498620.png)





![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)]bis[3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B1498638.png)


![(4R,9aS)-4-(3,4,5-Trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B1498646.png)



